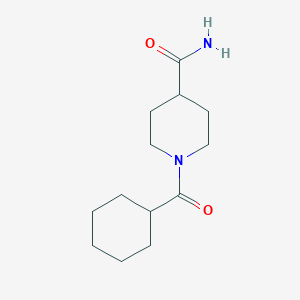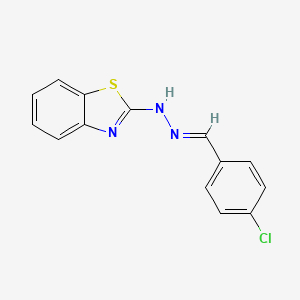
ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that has been found to have potential applications in scientific research. This compound was first synthesized in 1993 by John W. Huffman and his team at Clemson University.
Mecanismo De Acción
Ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate acts as a partial agonist of the CB1 and CB2 receptors, meaning that it binds to these receptors and activates them to a lesser extent than natural cannabinoids such as THC. This results in a range of effects on the body, including pain relief, relaxation, and altered mood.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has a range of biochemical and physiological effects on the body. It has been found to reduce pain and inflammation, increase appetite, and induce relaxation and sedation. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is that it is a synthetic compound, meaning that it can be easily synthesized in large quantities and has a consistent chemical composition. However, one limitation is that its effects on the body may not be entirely representative of those of natural cannabinoids, as it is a partial agonist and may have different binding properties.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its effects on the immune system and its potential applications in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzyl chloride with 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and immune function.
Propiedades
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-3-24-19(23)18-12(2)21(11-13-6-4-5-7-16(13)20)17-9-8-14(22)10-15(17)18/h4-10,22H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAPUHCSVGLBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)



![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)
![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)
